

comparative analysis of N-(4-ethoxyphenyl)isonicotinamide and nicotinamide

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Compound of Interest

Compound Name: *N-(4-ethoxyphenyl)isonicotinamide*

Cat. No.: B291306

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An Objective Comparison of **N-(4-ethoxyphenyl)isonicotinamide** and Nicotinamide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of **N-(4-ethoxyphenyl)isonicotinamide** and nicotinamide, focusing on their roles as inhibitors of poly(ADP-ribose) polymerase (PARP). While nicotinamide is a well-characterized B-vitamin with weak PARP inhibitory action, **N-(4-ethoxyphenyl)isonicotinamide** is a more specialized, putative PARP inhibitor. This comparison is based on available data and established principles of pharmacology and drug discovery.

Physicochemical Properties

A fundamental comparison begins with the physicochemical characteristics of each molecule. Nicotinamide is a small, highly water-soluble molecule. In contrast, detailed experimental data for **N-(4-ethoxyphenyl)isonicotinamide** is not broadly published; however, its structure suggests it is larger and likely more lipophilic than nicotinamide.

Property	N-(4-ethoxyphenyl)isonicotinamide	Nicotinamide (Vitamin B3)
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	C ₆ H ₆ N ₂ O
Molecular Weight	242.27 g/mol	122.12 g/mol
Appearance	Not publicly available	White crystalline powder[1][2]
Melting Point	Not publicly available	128-131 °C[1]
Water Solubility	Not publicly available	1000 g/L (freely soluble)[1]
logP (Lipophilicity)	Not publicly available	-0.37[2]

Pharmacodynamics and Mechanism of Action: PARP Inhibition

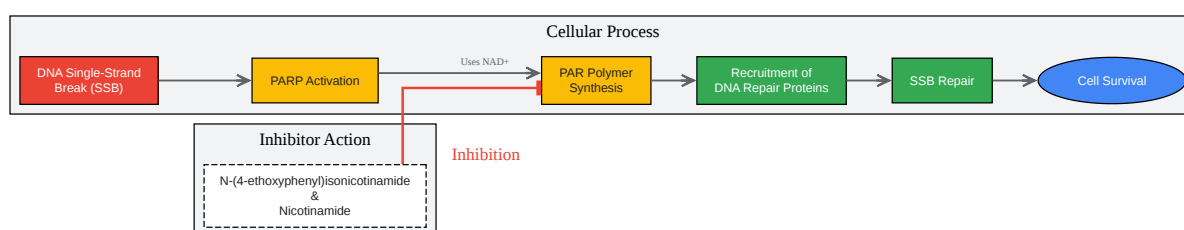
The primary pharmacological similarity between **N-(4-ethoxyphenyl)isonicotinamide** and nicotinamide is their ability to inhibit PARP enzymes. PARP proteins are crucial for repairing single-strand DNA breaks (SSBs).[3][4] By inhibiting PARP, these molecules can lead to the accumulation of unrepaired SSBs, which can then result in double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[4]

PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD⁺), at the catalytic domain.[5] While both compounds share this general mechanism, their potency differs significantly.

- **N-(4-ethoxyphenyl)isonicotinamide**: As a derivative of isonicotinamide, a known pharmacophore for potent PARP inhibitors, it is designed for high-affinity binding to the PARP enzyme. While specific IC₅₀ values are not publicly available, related compounds in its class typically exhibit inhibitory concentrations in the nanomolar (nM) to low micromolar (μM) range.

- Nicotinamide: Functions as a low-potency PARP inhibitor, with IC50 values typically in the millimolar (mM) range.[6][7] Its inhibitory effects are generally observed at concentrations much higher than those achieved through normal dietary intake.

Below is a diagram illustrating the PARP-mediated DNA repair pathway and the site of action for PARP inhibitors.



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PARP-mediated DNA repair pathway and inhibitor action.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds are expected to be substantially different.

Parameter	N-(4-ethoxyphenyl)isonicotinamide	Nicotinamide
Absorption	Not publicly available	Rapidly absorbed after oral administration.[8] Food and formulation (tablet vs. liquid) can slow absorption.[9][10]
Time to Peak (Tmax)	Not publicly available	Highly variable, ranging from 30 minutes to 4 hours, depending on dose and formulation.[11][12]
Plasma Half-life (t _{1/2})	Not publicly available	Dose-dependent. At lower doses (e.g., 1g), it can be around 1.5 hours, while at higher doses (4-6g), it can extend to 7-9 hours.[13]
Metabolism	Not publicly available	Primarily methylated in the liver to N ¹ -methylnicotinamide. The proportion of methylation increases with the dose.[8]
Excretion	Not publicly available	Metabolites are excreted in the urine.

Toxicology

Toxicological profiles are critical for drug development. Nicotinamide is known for its high safety margin, a characteristic not yet established for **N-(4-ethoxyphenyl)isonicotinamide**.

Compound	Known Toxicological Profile
N-(4-ethoxyphenyl)isonicotinamide	No publicly available data. As a novel chemical entity, it would require extensive toxicological evaluation.
Nicotinamide	Generally well-tolerated, even at high doses (e.g., up to 6g orally).[7][11] The most common side effect at high doses is nausea.[9][10] It is not associated with the flushing effect seen with another form of vitamin B3, nicotinic acid.

Experimental Protocols: PARP Inhibition Assay

To quantify and compare the inhibitory activity of compounds like **N-(4-ethoxyphenyl)isonicotinamide** and nicotinamide, a PARP activity assay is essential. A common method is a colorimetric or fluorometric assay performed in multi-well plates.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto an ELISA plate. Activated PARP enzyme uses biotinylated NAD⁺ as a substrate to form these polymers. The amount of incorporated biotin is then detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate.[14][15]

Materials:

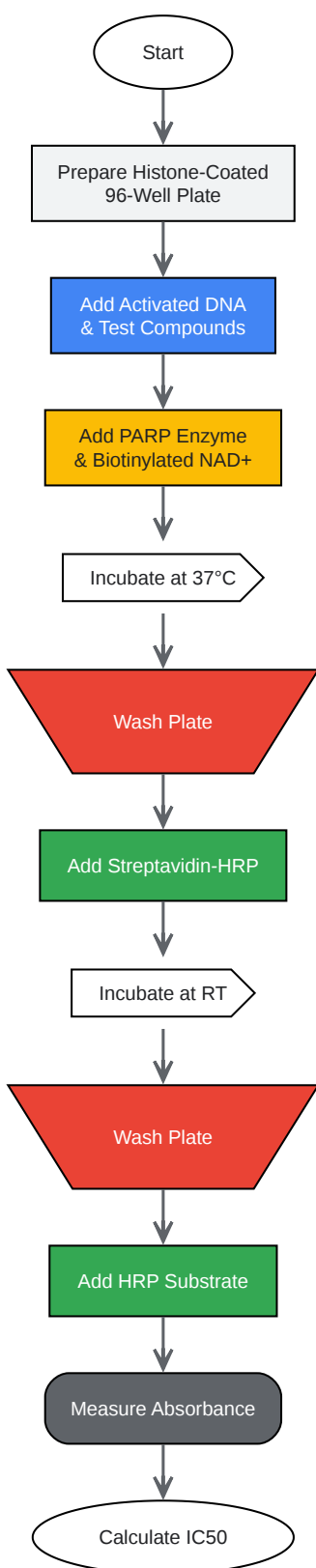
- Histone-coated 96-well plates
- Recombinant PARP1 enzyme
- Activated DNA (to stimulate PARP activity)
- Biotinylated NAD⁺
- Test compounds (**N-(4-ethoxyphenyl)isonicotinamide**, Nicotinamide)

- Streptavidin-HRP
- Colorimetric HRP substrate (e.g., TMB)
- Wash and assay buffers
- Microplate reader

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compounds in the assay buffer.
- **Reaction Setup:** Add the assay buffer, activated DNA, and test compound dilutions to the histone-coated wells.
- **Enzyme Addition:** Initiate the reaction by adding the PARP1 enzyme to each well.
- **Substrate Addition:** Add biotinylated NAD⁺ to each well and incubate to allow the PARP reaction to proceed.
- **Washing:** Wash the plate to remove unincorporated biotinylated NAD⁺.
- **Detection:** Add Streptavidin-HRP and incubate. After another wash step, add the HRP substrate.
- **Measurement:** Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Plot the absorbance against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Below is a diagram illustrating the workflow for a typical PARP inhibition assay.



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Workflow for a colorimetric PARP inhibition assay.

Summary and Conclusion

The comparative analysis reveals two compounds at different stages of the drug development spectrum, linked by a common mechanism of action.

- Nicotinamide is a naturally occurring vitamin with a well-established safety and pharmacokinetic profile. Its utility as a PARP inhibitor is limited by its very low potency, requiring high concentrations to exert a significant effect.
- **N-(4-ethoxyphenyl)isonicotinamide**, by contrast, represents a targeted, rational design approach to create a potent PARP inhibitor. While it is expected to be significantly more active than nicotinamide, its physicochemical, pharmacokinetic, and toxicological properties are not yet characterized in the public domain.

For researchers in drug development, nicotinamide serves as a valuable, low-potency control compound and a structural starting point for inhibitor design. **N-(4-ethoxyphenyl)isonicotinamide** and its analogs represent the progression of this design process toward clinically relevant, high-potency drug candidates. Further investigation into **N-(4-ethoxyphenyl)isonicotinamide** would require the application of standard preclinical assays, such as the PARP inhibition protocol detailed above, to fully characterize its potential as a therapeutic agent.

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